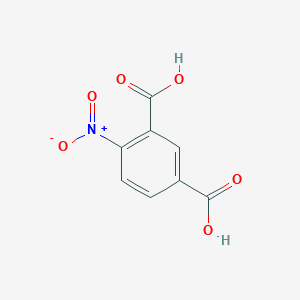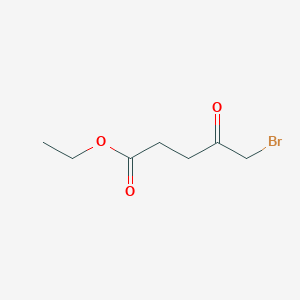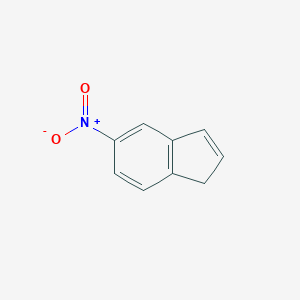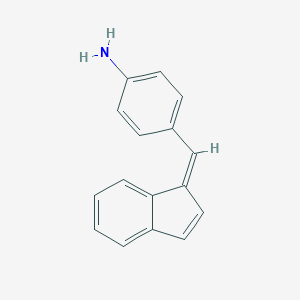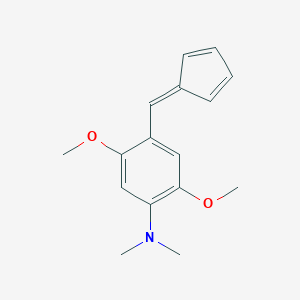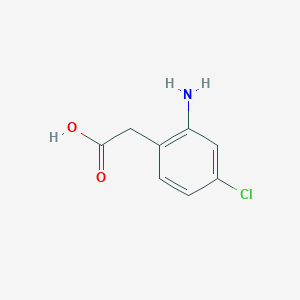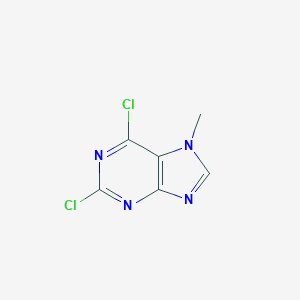
2,6-Dichloro-7-methylpurine
Overview
Description
2,6-Dichloro-7-methylpurine is a chemical compound used in the preparation and discovery of novel mTOR inhibitors .
Synthesis Analysis
The synthesis of 2,6-Dichloro-7-methylpurine can be achieved from 2,6-Dichloropurine and Iodomethane . More detailed synthesis methods and reactions can be found in various scientific papers .
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-7-methylpurine is C6H4Cl2N4. It has a molecular weight of 203.03 g/mol . The IUPAC name for this compound is 2,6-dichloro-7-methylpurine . The InChI code is InChI=1S/C6H4Cl2N4/c1-12-2-9-5-3 (12)4 (7)10-6 (8)11-5/h2H,1H3 .
Chemical Reactions Analysis
The chemical reactions involving 2,6-Dichloro-7-methylpurine are complex and can be found in various scientific literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-7-methylpurine include a molecular weight of 203.03 g/mol, and it has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 201.9813015 g/mol .
Scientific Research Applications
Chemical Reactions and Derivatives Formation : 2,6-Dichloro-7-methylpurine has been used to create various derivatives through chemical reactions. For instance, it reacts with amines to form 2-phenylamino(piperidino or morpholino)-6-thio-7-methylpurine and other side products like 2,6-dithio- and 2,6-dipiperidino-7-methylpurine (Кочергин, Александрова, & Корсyнский, 2012).
Synthesis of Highly Methylated Purines : Research shows the potential of 2,6-Dichloro-7-methylpurine in synthesizing highly methylated purines and purinium salts, which are analogues of heteromines. These derivatives were prepared through various catalyzed cross-coupling reactions (Hocek, Pohl, & Císařová, 2005).
Anticancer Activity : Some studies have explored the anticancer activity of derivatives of 2,6-Dichloro-7-methylpurine. For example, compounds like 2,6-disubstituted and 2,6,8-trisubstituted 7-methylpurines have shown varying degrees of anticancer activity against different human cell lines. The activity depends on the nature and localization of substituents in the purine and xanthine structure (Kowalska, Pluta, & Latocha, 2018).
Biochemical and Physicochemical Studies : The physicochemical properties of 2,6-disubstituted 7-methylpurines, including their lipophilicity and dissociation constants, have been investigated. These studies are crucial in understanding the biochemical behavior of these compounds (Sochacka & Kowalska, 2006).
Enzymatic Reactions and Radiotracer Applications : The reactivity of 6-halopurine analogs, including 2,6-Dichloro-7-methylpurine derivatives, with glutathione has been studied for their potential as radiotracers in assessing the function of multidrug resistance-associated proteins (Okamura, Kikuchi, Fukushi, & Irie, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dichloro-7-methylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-2-9-5-3(12)4(7)10-6(8)11-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMUWHZAZGTMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177265 | |
| Record name | Purine, 2,6-dichloro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-7-methylpurine | |
CAS RN |
2273-93-0 | |
| Record name | 2,6-Dichloro-7-methyl-7H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purine, 2,6-dichloro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-7-methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purine, 2,6-dichloro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-7-methyl-7H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the ability of 2,6-Dichloro-7-methylpurine to lower DNA melting temperature compare to other related compounds?
A2: The research indicates that 2,6-Dichloro-7-methylpurine is highly effective at lowering the melting temperature of DNA, even more so than other tested purines like adenine, inosine, and deoxyguanosine. [] Its activity is comparable to caffeine and coumarin in this regard. This suggests that the specific chemical structure of 2,6-Dichloro-7-methylpurine, particularly the presence of chlorine atoms, contributes to its strong interaction with DNA and its ability to disrupt the double helix.
Q2: What is the corrected structure of the compound derived from 2,6-Dichloro-7-methylpurine after treatment with hydroiodic acid and phosphonium iodide?
A3: The second paper you provided focuses on revising the initially proposed structure of the product formed when 2,6-Dichloro-7-methylpurine reacts with hydroiodic acid and phosphonium iodide. [] Unfortunately, the abstract doesn't specify the revised structure. To understand the precise structural change, you would need to consult the full research article.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)

